
Amyloid-Forming Peptide GNNQQNY
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Description
Amyloid-Forming Peptide GNNQQNY is a useful research compound. Molecular weight is 836.8. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization
Nuclear Magnetic Resonance (NMR) Studies
Recent studies have utilized magic angle spinning (MAS) NMR to characterize the structure of GNNQQNY fibrils. This research revealed that the peptide exists in three distinct conformations within fibrillar samples, primarily adopting an extended β-sheet structure. The MAS NMR data indicate notable differences between the fibrillar and crystalline forms of GNNQQNY, suggesting a complex structural behavior that could influence its aggregation properties .
X-ray Crystallography
The atomic-level structure of GNNQQNY has been elucidated through X-ray crystallography, providing insights into its self-assembly mechanisms. The findings demonstrate that this small peptide can drive the entire Sup35 protein to form amyloid fibrils, highlighting its critical role in prion biology .
Aggregation Dynamics
Kinetics of Amyloid Aggregation
GNNQQNY has been extensively studied for its aggregation kinetics. Computational models indicate that the aggregation follows classical nucleation theory (CNT), with critical nucleus sizes varying based on temperature conditions. The peptide's ability to form stable oligomers underlies its potential as a model system for studying amyloid diseases .
Prion-Like Properties
GNNQQNY exhibits prion-like aggregation behavior, which is crucial for understanding prion infectivity. The early formation of small fibril-like aggregates is a significant factor in prion diseases, making GNNQQNY a valuable model for studying these mechanisms .
Therapeutic Implications
Drug Development
Research into GNNQQNY has implications for drug development targeting amyloid-related diseases. Its aggregation behavior can inform the design of inhibitors that prevent amyloid formation. For instance, studies have explored conjugates of GNNQQNY with aggregation-induced emission properties, potentially leading to novel therapeutic agents .
Neurodegenerative Disease Research
Given its association with neurodegenerative diseases such as Alzheimer's and Parkinson's, GNNQQNY serves as a critical model for understanding amyloid pathology. Investigations into its aggregation mechanisms may yield insights into disease progression and potential intervention strategies .
Summary of Findings
The following table summarizes key findings related to the applications of GNNQQNY:
Q & A
Basic Research Questions
Q. What experimental techniques are essential for characterizing the structural features of GNNQQNY amyloid fibrils?
- Answer : Key techniques include:
- X-ray fiber diffraction to identify the cross-β spine structure and steric zipper interfaces .
- Transmission Electron Microscopy (TEM) to visualize fibril morphology .
- Congo red binding assays to confirm amyloid-specific β-sheet stacking .
- Circular Dichroism (CD) spectroscopy to monitor the transition from random coil to β-sheet conformation during aggregation .
Q. What is the nucleation-dependent aggregation mechanism of GNNQQNY?
- Answer : GNNQQNY follows a nucleation-elongation model where 3–5 monomers form a metastable nucleus (critical size varies across studies) . This nucleus acts as a template for rapid monomer addition, leading to fibril elongation. Kinetic turbidity assays show sigmoidal curves with concentration-dependent lag phases, consistent with cooperative aggregation .
Q. How do pH and solubility influence GNNQQNY aggregation kinetics?
- Answer : Lower solubility (e.g., near the peptide’s isoelectric point) accelerates nucleation by promoting hydrophobic interactions. pH shifts alter charge states of residues (e.g., N-terminal Gly), modulating electrostatic repulsion and aggregation rates. Experimental protocols often use buffers like PBS (pH 7.4) or acetic acid (pH 2–3) to control assembly .
Advanced Research Questions
Q. How do computational simulations resolve discrepancies in proposed nucleus sizes for GNNQQNY aggregation?
- Answer : Molecular dynamics (MD) studies using OPEP coarse-grained and all-atom models suggest nucleus sizes of 4–5 monomers , while earlier theoretical work proposed 3–4 monomers . Discrepancies arise from force field limitations and sampling timescales. Hybrid multiscale approaches combining replica exchange MD (REMD) and experimental validation improve accuracy .
Q. What structural polymorphisms are observed in GNNQQNY aggregates, and how do they arise?
- Answer : Polymorphisms include:
- Parallel vs. antiparallel β-sheet arrangements , influenced by register shifts and side-chain packing .
- Globular oligomers vs. elongated fibrils , observed in simulations of 12-mer and 20-mer systems .
Environmental factors (e.g., temperature, ionic strength) and seeding with full-length Sup35 promote distinct morphologies .
Q. What methodological challenges exist in studying early-stage oligomers of GNNQQNY?
- Answer : Early oligomers are transient and metastable, requiring advanced techniques:
- Accelerated sampling methods (e.g., REMD) to capture rare events .
- Solid-state NMR to resolve atomic-level details in nanocrystals .
- Infrared laser irradiation to dissociate fibrils and study reassembly dynamics .
Q. How does GNNQQNY interact with full-length Sup35 during cross-seeding experiments?
- Answer : Sup35 shortens the lag phase of GNNQQNY aggregation by providing pre-formed nuclei, likely through exposure of the GNNQQNY segment in Sup35’s prion domain. However, GNNQQNY inhibits Sup35 aggregation, suggesting competitive binding at nucleation sites .
Q. What thermodynamic and kinetic factors govern GNNQQNY’s preference for β-sheet vs. disordered aggregates?
- Answer :
- Thermodynamic control favors β-sheet-rich fibrils under slow aggregation conditions (e.g., low temperature).
- Kinetic control promotes disordered oligomers under rapid assembly (e.g., high peptide concentration).
Free energy landscapes from MD simulations reveal enthalpic barriers for nucleus formation and entropic stabilization of fibrils .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting nucleus sizes for GNNQQNY aggregation?
- Answer : Differences stem from:
- Methodological variability : Experimental techniques (e.g., kinetic assays) vs. simulations .
- Sampling limitations : Short simulation timescales may miss rare nucleation events .
Consensus suggests nucleus size is context-dependent, influenced by environmental conditions .
Q. Methodological Recommendations
- For structural resolution : Combine X-ray diffraction with solid-state NMR and cryo-EM .
- For kinetic studies : Use stopped-flow fluorescence with Thioflavin T (ThT) to monitor real-time aggregation .
- For computational work : Validate simulations with experimental data (e.g., CD spectra, TEM) to address force field biases .
Properties
Molecular Weight |
836.8 |
---|---|
sequence |
GNNQQNY |
Origin of Product |
United States |
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